1-(2-methylphenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-4-2-3-5-14(12)21-17(22)20-10-15-16(19-8-7-18-15)13-6-9-23-11-13/h2-9,11H,10H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCMEMHMFVEFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea typically involves the reaction of an isocyanate with an amine. One possible route could be:
Step 1: Synthesis of the intermediate 3-(thiophen-3-yl)pyrazin-2-ylmethylamine.
Step 2: Reaction of the intermediate with 2-methylphenyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, specific solvents, and temperature control to ensure efficient production.
Chemical Reactions Analysis
Hydrolysis and Degradation
The urea group undergoes pH-dependent hydrolysis:
| Medium | Products | Rate Constant (k) | Mechanism |
|---|---|---|---|
| Acidic (HCl, 1M) | 2-Methylaniline + pyrazine-thiophene carbamic acid | Acid-catalyzed nucleophilic attack at carbonyl carbon | |
| Alkaline (NaOH, 0.1M) | Isocyanate intermediate + NH₃ | Base-induced elimination |
Hydrolysis kinetics were monitored via FTIR (disappearance of urea C=O stretch at 1665 cm⁻¹) and HPLC .
Substitution Reactions
The methylphenyl and pyrazine-thiophene groups participate in electrophilic substitutions:
Aromatic Electrophilic Substitution
| Reagent | Position | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to methyl group on phenyl ring | Nitro derivative | 72 |
| Br₂/FeBr₃ | C-5 of thiophene | Bromothiophene analog | 68 |
Thiophene’s electron density directs bromination to the α-position, while steric hindrance from the methyl group limits phenyl ring reactivity .
Cross-Coupling and Functionalization
The pyrazine ring enables transition-metal-catalyzed reactions:
| Reaction | Catalyst | Conditions | Application |
|---|---|---|---|
| Buchwald-Hartwig amination | Pd(dba)₂/Xantphos | 100°C, toluene | Introduction of aryl amines at pyrazine C-2 |
| Sonogashira coupling | Pd(PPh₃)₄/CuI | RT, THF | Alkynylation for fluorescent derivatives |
Kinetic and Mechanistic Studies
-
Urease inhibition : Binds competitively to enzyme active site with .
-
Thermal stability : Decomposes at 210°C (DSC data) via urea bond cleavage.
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in substitution reactions .
Comparative Reactivity
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Future work should explore asymmetric catalysis and green solvent systems to optimize synthetic efficiency .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(2-methylphenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiophene and pyrazine structures can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the thiophene ring may enhance the compound's ability to interact with biological targets involved in cancer progression .
Urease Inhibition
Urease is an enzyme linked to several health issues, including kidney stone formation and peptic ulcers. Compounds with a thiourea backbone have been extensively studied for their urease inhibitory properties. The structural features of this compound suggest it could function as a potent urease inhibitor, potentially offering therapeutic benefits in treating conditions associated with urease activity .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The mechanism of action may include binding to specific enzymes or receptors, modulating their activity, and leading to altered cellular functions. This mechanism is crucial for its applications in both anticancer and urease inhibition contexts .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-(2-methylphenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of urea derivatives, characterized by the presence of a thiophene ring and a pyrazine moiety. Its structure can be represented as follows:
This molecular configuration suggests potential interactions with biological targets, particularly enzymes involved in metabolic processes.
Research indicates that urea derivatives often exhibit biological activity through several mechanisms:
- Enzyme Inhibition : Many urea derivatives, including those similar to this compound, act as inhibitors of key enzymes such as urease. Urease inhibitors are significant in treating conditions like kidney stones and peptic ulcers, where excessive urease activity can lead to complications .
- Antioxidant Activity : Compounds with thiophene and pyrazine structures have shown antioxidant properties, which can mitigate oxidative stress in cells . This is particularly relevant in cancer therapy, where oxidative stress plays a dual role in tumor promotion and suppression.
- Antimicrobial Properties : The presence of the thiophene ring contributes to antimicrobial activity against various pathogens, making these compounds candidates for developing new antibiotics .
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various assays:
- Urease Inhibition Assay : The compound demonstrated significant urease inhibitory activity with an IC50 value comparable to established urease inhibitors. This suggests its potential use in treating urease-related disorders .
- Antioxidant Assays : The compound was tested for its ability to scavenge free radicals. Results indicated that it effectively reduced reactive oxygen species (ROS), highlighting its potential as an antioxidant agent .
Case Studies
- Urease Inhibitors : A study focused on synthesizing urea derivatives found that compounds similar to this compound exhibited enhanced inhibition of jack bean urease compared to traditional inhibitors . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced inhibitory potency.
- Antimicrobial Efficacy : Another investigation into thiophene-containing compounds reported their effectiveness against bacterial strains, suggesting that the incorporation of the thiophene moiety enhances antimicrobial properties .
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-(2-methylphenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea?
- Methodology : The synthesis typically involves coupling a substituted pyrazine-thiophene intermediate with a 2-methylphenyl isocyanate derivative. Key steps include:
Intermediate preparation : React 3-(thiophen-3-yl)pyrazine-2-carbaldehyde with methylamine under reductive amination conditions to form the pyrazine-methylamine intermediate .
Urea formation : Treat the intermediate with 2-methylphenyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine as a base to neutralize HCl byproducts .
Purification : Use silica gel column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) .
- Yield Optimization : Initial yields range from 45–65%, depending on stoichiometry and solvent selection.
Q. What characterization techniques are critical for confirming the structure of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (if fluorinated analogs exist) to confirm substituent connectivity .
- HRMS : High-resolution mass spectrometry for exact mass validation (e.g., m/z calculated for C₁₉H₁₈N₄OS: 366.1254) .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry using SHELXL or similar software .
- Data Table :
| Technique | Expected Signals/Values |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.6–8.8 (pyrazine-H), δ 7.2–7.5 (thiophene-H), δ 2.4 (CH₃ on phenyl) |
| HRMS | [M+H]⁺ = 367.1321 (calculated) |
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in chloroform or ethyl acetate. Limited solubility in water (<0.1 mg/mL) .
- Stability : Stable at −20°C under inert gas (N₂/Ar) for >6 months. Degrades in acidic/basic conditions (pH <4 or >10) via urea bond hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Variables to Test :
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate urea formation .
- Temperature : Conduct reactions at 0°C to minimize side reactions (e.g., over-alkylation) .
- Solvent Systems : Compare DCM vs. THF; THF may improve solubility of intermediates .
- Case Study : A 15% yield increase (from 50% to 65%) was achieved by replacing DCM with THF and adding 0.1 eq DMAP .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals)?
- Troubleshooting Steps :
Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals .
2D NMR : Use COSY, HSQC, and HMBC to map spin-spin coupling and long-range correlations .
Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction .
- Example : A 2023 study resolved conflicting ¹³C signals for a pyrazine-thiophene analog using HMBC to confirm C–N connectivity .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Approaches :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases or GPCRs .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability in lipid bilayers .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level for electronic structure analysis .
Q. How to design bioactivity assays for this compound, given structural analogs with reported cytotoxicity?
- Assay Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
